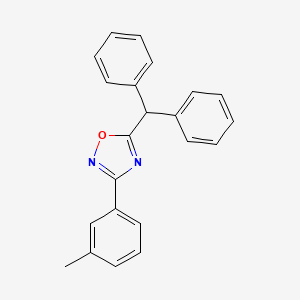![molecular formula C13H17ClN2O2 B5155470 N-[2-(4-chlorophenyl)ethyl]-N'-isopropylethanediamide](/img/structure/B5155470.png)
N-[2-(4-chlorophenyl)ethyl]-N'-isopropylethanediamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(4-chlorophenyl)ethyl]-N'-isopropylethanediamide, commonly known as Clonidine, is a medication used primarily to treat high blood pressure and attention deficit hyperactivity disorder (ADHD). Clonidine belongs to the class of drugs called centrally acting alpha-agonist hypotensive agents. It works by stimulating alpha-adrenergic receptors in the brain, which leads to a decrease in sympathetic nerve activity, resulting in lower blood pressure. Clonidine is also used in scientific research for its unique mechanism of action and physiological effects.
Mécanisme D'action
Clonidine works by stimulating alpha-adrenergic receptors in the brain, which leads to a decrease in sympathetic nerve activity, resulting in lower blood pressure. It also acts on imidazoline receptors in the brain, which are involved in the regulation of blood pressure and pain perception. Clonidine's mechanism of action is complex and not fully understood, but it is thought to involve the modulation of neurotransmitter release and the inhibition of sympathetic nerve activity.
Biochemical and Physiological Effects
Clonidine has a number of biochemical and physiological effects. It lowers blood pressure by reducing sympathetic nerve activity and decreasing the release of norepinephrine. Clonidine also has analgesic effects, making it useful in pain research. It has been shown to decrease the release of substance P and other neuropeptides involved in pain transmission. Clonidine has also been shown to have sedative effects, making it useful in the treatment of anxiety disorders.
Avantages Et Limitations Des Expériences En Laboratoire
Clonidine has several advantages for use in lab experiments. It is a well-established drug with a known mechanism of action and physiological effects. It is also readily available and relatively inexpensive. However, there are some limitations to its use. Clonidine has a narrow therapeutic range, which means that it can have serious side effects if the dose is too high. It can also have variable effects depending on the individual, making it difficult to control for individual differences in lab experiments.
Orientations Futures
There are several future directions for research on Clonidine. One area of research is the development of new drugs that target the imidazoline receptors, which are involved in the regulation of blood pressure and pain perception. Another area of research is the use of Clonidine in the treatment of addiction and withdrawal. Clonidine has been shown to be effective in reducing withdrawal symptoms in opioid-dependent individuals, and further research is needed to explore its potential as a treatment for other types of addiction. Finally, research is needed to better understand Clonidine's mechanism of action and its effects on the central nervous system and cardiovascular system.
Méthodes De Synthèse
Clonidine can be synthesized through a multistep process that involves the reaction of 4-chlorobenzaldehyde and 2-(2-aminoethyl)pyridine to form 2-(4-chlorophenyl)ethylamine. The amine is then reacted with isobutyryl chloride to form N-(2-(4-chlorophenyl)ethyl)isobutyramide. Finally, the amide is reacted with isopropylamine to form Clonidine.
Applications De Recherche Scientifique
Clonidine has been used in scientific research for its unique mechanism of action and physiological effects. It is commonly used as a model drug to study the central nervous system and cardiovascular system. Clonidine has been shown to have analgesic effects, making it useful in pain research. It has also been used in the study of addiction and withdrawal, as well as in the treatment of anxiety disorders.
Propriétés
IUPAC Name |
N-[2-(4-chlorophenyl)ethyl]-N'-propan-2-yloxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17ClN2O2/c1-9(2)16-13(18)12(17)15-8-7-10-3-5-11(14)6-4-10/h3-6,9H,7-8H2,1-2H3,(H,15,17)(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOCPFYZRWRPAFV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C(=O)NCCC1=CC=C(C=C1)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(4-chlorophenyl)ethyl]-N'-isopropylethanediamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(5-bromo-2-propoxyphenyl)sulfonyl]pyrrolidine](/img/structure/B5155388.png)

![diethyl 2-[4-(diethylamino)phenyl]-4-hydroxy-4-methyl-6-oxo-1,3-cyclohexanedicarboxylate](/img/structure/B5155415.png)

![N-[4-(tert-butylamino)-6-chloro-1,3,5-triazin-2-yl]-4-chlorobenzenesulfonamide](/img/structure/B5155427.png)

![N-{4-[6-(1-naphthoylamino)-1H,3'H-2,5'-bibenzimidazol-2'-yl]phenyl}-1-naphthamide](/img/structure/B5155434.png)

![N,3-dimethyl-N-[(1-methyl-1H-imidazol-2-yl)methyl]-5-propyl-1-benzofuran-2-carboxamide](/img/structure/B5155456.png)
![1-[4-(2,4-dimethoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinyl]ethanone](/img/structure/B5155460.png)

![5-{2-[3-(4-ethylphenoxy)propoxy]benzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5155478.png)
![1-[2-(4-acetyl-1-piperazinyl)-3-pyridinyl]-N-[4-(2-furyl)benzyl]methanamine](/img/structure/B5155486.png)
![N-{3-chloro-4-[(1-chloro-2-naphthyl)oxy]phenyl}-9-acridinamine](/img/structure/B5155493.png)